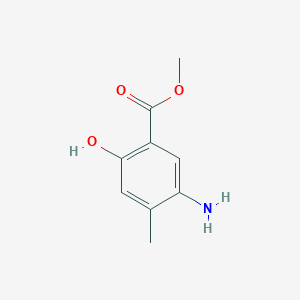![molecular formula C10H13BrClN B3237021 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 1379350-71-6](/img/structure/B3237021.png)
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Übersicht
Beschreibung
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the sixth position of the benzene ring fused to an azepine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Wirkmechanismus
Target of Action
Similar compounds such as tetrahydrobenzo[b]azepines are found in a variety of medicines used in the treatment of cardiovascular disease .
Mode of Action
It’s worth noting that related compounds have been used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
Bromination: The bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Formation of Hydrochloride Salt: The final step involves the conversion of the brominated product into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azepine derivatives with different substituents.
Oxidation: Formation of brominated oxides.
Reduction: Formation of de-brominated azepine compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Similar structure but with the bromine atom at the seventh position.
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a carbonyl group, leading to different chemical properties and uses.
Uniqueness
The presence of the bromine atom at the sixth position in 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride imparts unique reactivity and binding characteristics, making it distinct from other benzazepine derivatives. This uniqueness is leveraged in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-3-6-10-8(9)4-1-2-7-12-10;/h3,5-6,12H,1-2,4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAISUANYYYGUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B3236954.png)












